11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpropanoyl group, and a phenyl group
Preparation Methods
The synthesis of 11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the compound. This method typically involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions include heating the reactants in a microwave reactor, which significantly reduces the reaction time compared to conventional heating methods.
Chemical Reactions Analysis
11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anxiolytic agent, with studies indicating its ability to bind to the benzodiazepine binding site on GABA A receptors . Additionally, it has been evaluated for its antioxidant properties, with several derivatives exhibiting significant free radical scavenging activity . In the field of biology, it has been explored for its potential cytotoxic effects against various cancer cell lines . Industrial applications include its use as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. In the case of its anxiolytic effects, the compound binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and leading to a reduction in anxiety . Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared to other compounds in the dibenzo[b,e][1,4]diazepin family. Similar compounds include 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one and 3-(4-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one . These compounds share a similar core structure but differ in their substituent groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C31H32N2O3 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-5-(2-methylpropanoyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H32N2O3/c1-19(2)31(35)33-27-16-20(3)10-15-25(27)32-26-17-23(21-8-6-5-7-9-21)18-28(34)29(26)30(33)22-11-13-24(36-4)14-12-22/h5-16,19,23,30,32H,17-18H2,1-4H3 |
InChI Key |
WSGRMZHZXFIYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C(C)C)C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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